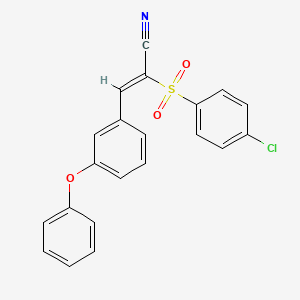

![molecular formula C17H11Cl2N3O4 B2857192 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 922066-26-0](/img/structure/B2857192.png)

2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common moiety in many bioactive molecules . It also contains a 1,3,4-oxadiazol-2-yl group, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms. This group is often found in compounds with various biological activities.

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic rings and the oxadiazole ring .Aplicaciones Científicas De Investigación

Synthesis and Evaluation of Anticonvulsant Activities

A study on indoline derivatives, including those with a structural resemblance to the specified compound, demonstrated significant anticonvulsant activities against maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures in mice. Molecular docking studies were conducted to understand the interaction with Na+ channels and GABAA receptors, suggesting potential targets for anticonvulsant drug development (R. Nath et al., 2021).

Antibacterial Applications

Research on derivatives of 1,3,4-oxadiazole, structurally related to the compound of interest, has shown significant antibacterial activity. These compounds were synthesized starting from specific intermediates and tested for their effectiveness against various bacterial strains, indicating their potential as antibacterial agents (K. Ramalingam et al., 2019).

Biological Screening for Enzyme Inhibition

Another study focused on the synthesis of 5-substituted-1,3,4-oxadiazole-2yl derivatives, evaluating their activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). These compounds showed relative effectiveness, particularly against acetylcholinesterase, underscoring their potential in developing treatments for diseases associated with enzyme dysfunction (A. Rehman et al., 2013).

Photovoltaic Efficiency and Biological Interactions

A study on benzothiazolinone acetamide analogs, including spectroscopic and quantum mechanical studies, ligand-protein interactions, and photovoltaic efficiency modeling, revealed these compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency (LHE) and favorable energy profiles for electron injection. Additionally, molecular docking showed significant binding affinity with cyclooxygenase 1 (COX1), hinting at potential anti-inflammatory applications (Y. Mary et al., 2020).

Propiedades

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2N3O4/c18-10-2-3-12(19)11(7-10)16-21-22-17(26-16)20-15(23)6-9-1-4-13-14(5-9)25-8-24-13/h1-5,7H,6,8H2,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNRDUOVBIKPPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2857109.png)

![3-(4-Fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2857111.png)

![1-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]pyrrolidin-2-one](/img/structure/B2857113.png)

![benzo[b]thiophen-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2857114.png)

![2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride](/img/structure/B2857119.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile](/img/structure/B2857122.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-ethoxybenzamide](/img/structure/B2857124.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2857127.png)

![Ethyl 4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate](/img/structure/B2857130.png)

![N-[1-(6-ethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2857131.png)